

A Comparative Analysis of Dihydrotetrabenazine Stereoisomers and their Binding Affinity to VMAT2

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of dihydrotetrabenazine (DHTBZ) stereoisomers to the Vesicular Monoamine Transporter 2 (VMAT2). The information is supported by experimental data to delineate the structure-activity relationship critical for the development of VMAT2 inhibitors.

The binding of dihydrotetrabenazine to VMAT2 is highly stereospecific. The affinity is largely dictated by the configuration at the 3 and 11b positions of the molecule. Experimental data consistently demonstrates that isomers possessing the (3R,11bR)-configuration exhibit significantly higher affinity for VMAT2 compared to their counterparts. This guide summarizes the quantitative binding data and the experimental methods used for their determination.

Comparative Binding Affinities (Ki)

The inhibitory potencies of the eight stereoisomers of dihydrotetrabenazine and the enantiomers of its parent compound, tetrabenazine (TBZ), were determined by their ability to displace a radioligand from VMAT2 in rat striatum homogenates. The dissociation constant (Ki) values clearly illustrate a profound difference in binding affinity based on stereochemistry, with some isomers being thousands of times more potent than others.[1][2]



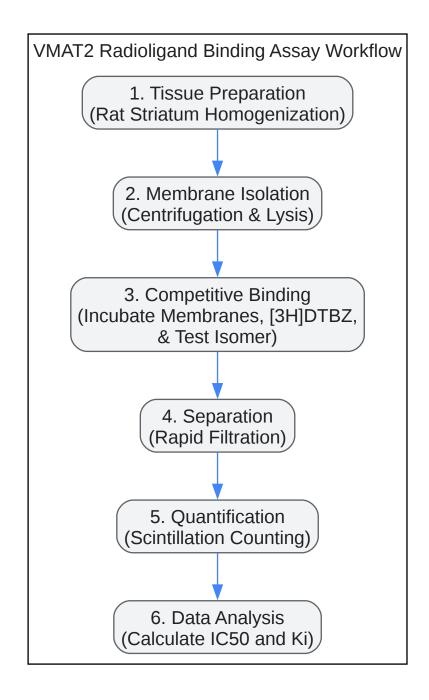
Compound	Stereoisomer Name	Configuration	VMAT2 Binding Affinity (Ki, nM)
(+)-TBZ	(+)-Tetrabenazine	(3R,11bR)	4.47
(-)-TBZ	(-)-Tetrabenazine	(3S,11bS)	36,400
(+)-α-DHTBZ	(+)-2	(2R,3R,11bR)	3.96
(+)-β-DHTBZ	(+)-3	(2S,3R,11bR)	13.4
(+)-4	(2R,3S,11bR)	71.1	
(+)-5	(2S,3S,11bR)	593	
(-)-α-DHTBZ	(-)-2	(2S,3S,11bS)	23,700
(-)-β-DHTBZ	(-)-3	(2R,3S,11bS)	7,140
(-)-4	(2S,3R,11bS)	4,630	
(-)-5	(2R,3R,11bS)	>100,000	

Data sourced from Yao et al., 2011, European Journal of Medicinal Chemistry.[1][2] Note that minor variations in Ki values exist across different studies; for instance, another study reported a Ki of 0.97 nM for (+)- α -dihydrotetrabenazine.[3]

Key Structure-Activity Relationship

The experimental data reveals a critical structure-activity relationship: the (3R,11bR)-configuration is paramount for high-affinity binding to VMAT2.[1][2] Isomers containing this specific arrangement, such as (+)- α -DHTBZ and (+)- β -DHTBZ, demonstrate potent inhibition with Ki values in the low nanomolar range. In contrast, isomers lacking this configuration show dramatically reduced affinity.





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